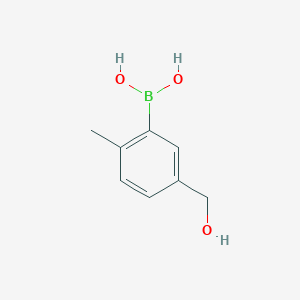

(5-(羟甲基)-2-甲基苯基)硼酸

描述

“(5-(Hydroxymethyl)-2-methylphenyl)boronic acid” is a type of boronic acid, which is a versatile and robust functional group . Boronic acids can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . They are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .

Molecular Structure Analysis

The molecular structure of boronic acids is unique due to the empty 2 p orbital of boron, which allows boron to coordinate heteroatoms such as oxygen and nitrogen . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .Chemical Reactions Analysis

Boronic acids can react with 1,2-diols present on the substrate . This reaction is monitored using 11 B NMR spectroscopy . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Physical And Chemical Properties Analysis

Boronic acids have general physical and chemical properties that make them valuable in various applications . These properties are evaluated with special emphasis on the currently understood mechanisms of transmetalation .科学研究应用

Sensing Applications

Boronic acids, including 5-Hydroxymethyl-2-methylphenylboronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The diol interaction capability of boronic acids also extends to biological labelling and protein manipulation. This includes the modification of proteins, which is crucial for understanding protein function and interaction in biological systems .

Therapeutic Development

Boronic acids have been utilized in the development of therapeutics. Their unique properties allow them to be used in the creation of compounds that can interact with biological molecules, potentially leading to new treatments for various diseases .

Separation Technologies

In the field of separation technologies, boronic acids can be employed for the selective binding and separation of different biological molecules, including proteins and carbohydrates. This is particularly useful in analytical chemistry and biochemistry for purifying complex mixtures .

Electrophoresis of Glycated Molecules

Boronic acids are used in electrophoresis to separate glycated molecules. This application is significant in diabetes research, where monitoring the levels of glycated hemoglobin is essential .

Polymer and Material Science

5-Hydroxymethyl-2-methylphenylboronic acid can be incorporated into polymers for the controlled release of insulin, making it valuable in diabetes management. Additionally, boronic acids are used as building materials for microparticles in analytical methods .

Catalysis

Boronic acids play a role in catalysis, where they can facilitate various chemical reactions. This includes their use in cross-coupling reactions, which are pivotal in the synthesis of complex organic compounds .

Medicinal Chemistry

In medicinal chemistry, boronic acids and their derivatives have shown promise in the synthesis of bioactive compounds. They have been explored for anticancer, antibacterial, and antiviral activities. Moreover, the introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .

作用机制

Target of Action

The primary target of the compound (5-(Hydroxymethyl)-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (5-(Hydroxymethyl)-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The (5-(Hydroxymethyl)-2-methylphenyl)boronic acid affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .

Result of Action

The action of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid results in the formation of new carbon-carbon bonds through the SM coupling reaction . This is a significant molecular effect of the compound’s action. It is also used in the synthesis of biologically active molecules .

Action Environment

The action of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid is influenced by environmental factors. The SM coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by these conditions.

安全和危害

未来方向

Boronic acids have exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . The integration of boronic acid with peptides has led to the discovery of peptide ligands with novel biological activities . This effort has led to broad applications, including the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surfaces, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces .

属性

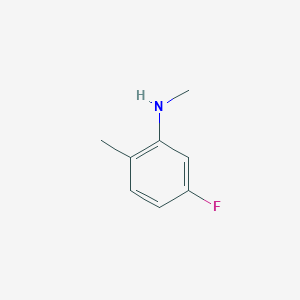

IUPAC Name |

[5-(hydroxymethyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKIRKBSCIMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CO)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668507 | |

| Record name | [5-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

631909-12-1 | |

| Record name | [5-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1437899.png)

![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)

![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)

![{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine](/img/structure/B1437909.png)

![1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1437919.png)

![(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437920.png)